An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-hydroxy-2-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-3-hydroxy-2-methylpyridine, a substituted pyridine derivative, represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn can enhance its pharmacokinetic and pharmacodynamic profile.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Fluoro-3-hydroxy-2-methylpyridine, alongside detailed experimental protocols for their determination, offering a valuable resource for researchers engaged in its synthesis, characterization, and application.
Chemical Identity and Structure
IUPAC Name: 6-fluoro-2-methylpyridin-3-ol CAS Number: 1227577-28-7[4] Molecular Formula: C₆H₆FNO[4] Molecular Weight: 127.12 g/mol [4] Chemical Structure:
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). While experimental data for 6-Fluoro-3-hydroxy-2-methylpyridine is not extensively available in the public domain, a combination of data from suppliers and predictive models provides a foundational understanding of its characteristics.
| Property | Value | Data Type | Significance in Drug Development |
| Physical State | Solid | Experimental | Impacts handling, formulation (e.g., for solid dosage forms), and dissolution rate. |
| Melting Point | No data available | - | A key indicator of purity and crystal lattice energy, affecting solubility and stability. |
| Boiling Point | 289.4 ± 35.0 °C | Predicted | Relevant for purification by distillation and assessing thermal stability. |
| Density | 1.251 ± 0.06 g/cm³ | Predicted | Important for formulation design and manufacturing processes. |
| pKa | 5.26 ± 0.10 | Predicted | Governs the ionization state at physiological pH, which critically affects solubility, permeability, and receptor binding. |
| Solubility | No data available | - | A crucial determinant of bioavailability; poor solubility is a major challenge in drug development. |
Experimental Determination of Physicochemical Properties
To provide a practical framework for researchers, this section details established, self-validating protocols for the experimental determination of the key physicochemical properties of 6-Fluoro-3-hydroxy-2-methylpyridine.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 6-Fluoro-3-hydroxy-2-methylpyridine into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 25°C below the expected melting point.
-
Ramp the temperature at a controlled rate, typically 5-10°C/min.
-
The endotherm peak in the resulting thermogram corresponds to the melting transition. The onset of this peak is generally reported as the melting point.
-
-
Data Analysis: The melting point is determined from the onset of the melting endotherm. The peak shape and area can also provide information about the sample's purity.
Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Protocol:
-
Sample Preparation: Add an excess amount of solid 6-Fluoro-3-hydroxy-2-methylpyridine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. The concentration of the dissolved compound is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Quantification: The solubility is calculated by comparing the analytical response of the saturated solution to a calibration curve prepared from known concentrations of the compound.
pKa Determination by UV-Vis Spectroscopy
Rationale: The pKa of a compound with a UV-active chromophore can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The ionization of the hydroxyl group on the pyridine ring will alter the electronic structure and thus the absorbance profile.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 6-Fluoro-3-hydroxy-2-methylpyridine in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values that bracket the expected pKa of the compound.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance of the ionized and unionized forms of the molecule differs significantly. Plot the absorbance at this wavelength against the pH of the solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluoro, hydroxyl, and methyl substituents. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the six unique carbon atoms in the molecule. The chemical shifts will be characteristic of their electronic environment, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, providing a sensitive probe of the fluorine's local environment.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoro-3-hydroxy-2-methylpyridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum.
-
2D NMR (Optional but Recommended): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
Infrared (IR) Spectroscopy
Expected Features: The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methyl group and in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption band typically in the 1000-1300 cm⁻¹ region.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid 6-Fluoro-3-hydroxy-2-methylpyridine directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Expected Features:
-
Electron Ionization (EI): The mass spectrum under EI conditions is expected to show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern will be indicative of the molecule's structure, with potential losses of a methyl group, a fluorine atom, or other small neutral fragments.[6]
-
Electrospray Ionization (ESI): In positive ion mode, the spectrum will likely show a protonated molecular ion ([M+H]⁺) at m/z 128.
Protocol for Electron Ionization Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.
Significance in Drug Discovery
The unique combination of a hydroxyl group, a methyl group, and a fluorine atom on a pyridine ring makes 6-Fluoro-3-hydroxy-2-methylpyridine a valuable scaffold in drug discovery. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target binding. The methyl group can provide steric bulk and influence binding pocket interactions. The fluorine atom can modulate the pKa of the pyridine nitrogen and the hydroxyl group, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3] These properties make this and related fluorinated pyridinols promising starting points for the synthesis of novel therapeutic agents targeting a wide range of diseases.[8]
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